4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
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Overview
Description
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a chloro-substituted aniline, a methoxy group, a pyridine ring, and a butanoic acid moiety. Its unique structure makes it a candidate for various chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the aniline derivative: The starting material, 5-chloro-2-methoxyaniline, is synthesized through the chlorination of 2-methoxyaniline.
Coupling with pyridine derivative: The aniline derivative is then coupled with a pyridine derivative under conditions that facilitate the formation of the amide bond.
Formation of the butanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid: Similar structure but with a different position of the pyridine ring.
4-(5-Chloro-2-methoxyanilino)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acid: Another positional isomer with the pyridine ring in a different location.
Uniqueness
The unique combination of functional groups in 4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid provides distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-25-15-5-4-12(18)7-13(15)21-16(22)8-14(17(23)24)20-10-11-3-2-6-19-9-11/h2-7,9,14,20H,8,10H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPOBFKKUKQFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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